molecular formula C7H15Br B566709 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 CAS No. 1219805-84-1

1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4

Cat. No. B566709
M. Wt: 186.144
InChI Key: KHNFYUURJZUZIA-VWGQSRBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” is an organic compound. It is a type of alkane, which is a class of hydrocarbons that do not have double or triple bond functional groups . The name of the compound suggests that it has a bromine atom attached to the first carbon, an ethyl group attached to the second carbon, and a methyl group attached to the third carbon . The “D3” and “3,4,4,4-D4” parts of the name suggest that there are deuterium (heavy hydrogen) atoms at certain positions in the molecule .


Molecular Structure Analysis

The molecular structure of “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” can be deduced from its name. It has a butane backbone, which is a four-carbon chain. The first carbon is attached to a bromine atom, the second carbon is attached to an ethyl group (a two-carbon chain), and the third carbon is attached to a methyl group (a one-carbon chain) .


Chemical Reactions Analysis

As an alkane, “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would be expected to undergo reactions typical of alkanes. These could include combustion reactions, substitution reactions with halogens under UV light, and reactions with strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would be expected to be similar to those of other alkanes. Alkanes are generally nonpolar, insoluble in water but soluble in organic solvents, and less dense than water . They have low melting and boiling points, which increase with increasing molecular weight .

Scientific Research Applications

Pseudoesters and Derivatives in Cyclopropane and Heterocycle Formation

  • Research by Francisco Farin˜a et al. (1987) explored the formation of cyclopropane lactones and fused heterocyclic compounds through Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives. This process highlights the application of brominated compounds in synthesizing cyclopropanes and heterocycles, which could be analogous to reactions involving "1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4" (Farin˜a et al., 1987).

Synthesis of Brominated Compounds for Organic Synthesis

  • Andreas Westerlund and R. Carlson (1999) provided a method for synthesizing 1-bromo-3-buten-2-one, showing the utility of brominated intermediates in organic synthesis. The detailed experimental conditions and spectral data included could serve as a reference for synthesizing related brominated compounds (Westerlund & Carlson, 1999).

Investigation of Brominated Building Blocks in Organic Synthesis

  • The work by Andreas Westerlund, J. Gras, and R. Carlson (2001) on 1-bromo-3-buten-2-one as a building block for organic synthesis investigates its reduction to alcohol, reactions with primary amines, and its use with activated methylene compounds. This research demonstrates the versatility of brominated compounds in synthesizing a wide range of organic molecules, potentially applicable to "1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4" (Westerlund et al., 2001).

Application in Hydrocarbon Chemistry on Pt(111) Surfaces

  • Research by Ilkeun Lee and F. Zaera (2005) on the thermal chemistry of C4 hydrocarbons on Pt(111) surfaces, including 1-bromo-3-butene and 1-bromo-2-butene, provided insights into hydrogenation, dehydrogenation, and isomerization processes. This work could inform studies on the surface chemistry of similarly structured compounds (Lee & Zaera, 2005).

Novel Coenzyme NADH Model Reactions

  • The thermal reaction study by X. Fang et al. (2006) involving coenzyme NADH model 1-benzyl-1,4-dihydronicotinamide with brominated enoates demonstrates the potential for brominated compounds in biochemical model studies. This could suggest similar applications for "1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4" in studying coenzyme mechanisms (Fang et al., 2006).

Safety And Hazards

The safety and hazards of “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would depend on its specific properties and uses. Like other alkanes, it could potentially be flammable and could cause skin or eye irritation upon contact . Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe handling procedures .

Future Directions

The future directions for “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would depend on its potential applications. As an organic compound, it could be used in a variety of fields, including organic synthesis, materials science, and pharmaceuticals . Future research could explore these potential applications, as well as methods for synthesizing the compound more efficiently or from renewable resources .

properties

CAS RN

1219805-84-1

Product Name

1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4

Molecular Formula

C7H15Br

Molecular Weight

186.144

IUPAC Name

3-(bromomethyl)-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)pentane

InChI

InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3/i2D3,3D3,6D

InChI Key

KHNFYUURJZUZIA-VWGQSRBDSA-N

SMILES

CCC(CBr)C(C)C

synonyms

1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.